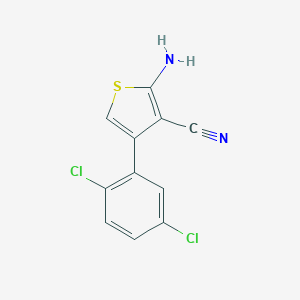![molecular formula C11H14N2O B113287 1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine CAS No. 923183-92-0](/img/structure/B113287.png)
1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine” is a chemical compound with the molecular formula C11H14N2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 190.24 g/mol.Applications De Recherche Scientifique
Antibacterial and Antifungal Activity
Research has demonstrated that derivatives of azetidinone, a category including 1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine, show promising antibacterial and antifungal properties. For example, novel azetidine derivatives synthesized by (Rao et al., 2013) displayed acceptable results in their antibacterial and antifungal activity assessments. Similarly, (Rajasekaran & Murugesan, 2006) synthesized several novel azetidinones with good antibacterial and anticonvulsant activity.
Anti-Tubercular Agents
The design and development of azetidinone derivatives for anti-tubercular activity were explored by (Thomas et al., 2014). Their work involved the synthesis of novel azetidinone analogues, showing good anti-tubercular activity against Mycobacterium tuberculosis.
Antitumor Agents
Azetidinones have shown promise as antitumor agents. (Greene et al., 2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of potent antiproliferative compounds. These compounds displayed significant activity in inhibiting the polymerization of isolated tubulin and caused G2/M arrest and apoptosis in cancer cells.
Antioxidant Properties
Novel thiazole derivatives, including azetidinones, have been synthesized and evaluated for their in vitro antioxidant properties. (Jaishree et al., 2012) found that some of the synthesized compounds exhibited potent antioxidant activity.
Catalytic Applications
Azetidinone derivatives have been studied for their potential in catalytic applications. (Roffe et al., 2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for use in catalytic applications, showing good activity and selectivity.
Antiviral Activity
The potential of azetidinone analogues in antiviral therapies was explored by (Zoidis et al., 2003). They synthesized azetidine derivatives and tested them against influenza A, finding some compounds to be significantly more potent than existing antiviral drugs.
Propriétés
IUPAC Name |
[4-(aminomethyl)phenyl]-(azetidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-8-9-2-4-10(5-3-9)11(14)13-6-1-7-13/h2-5H,1,6-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHJTKLUXOJBTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

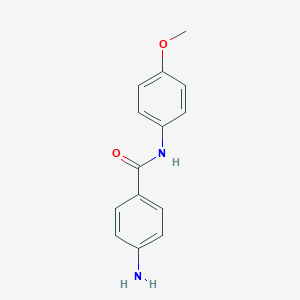
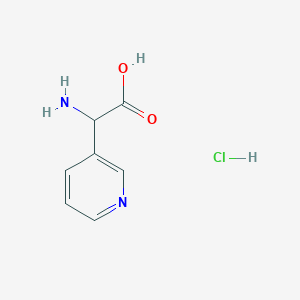
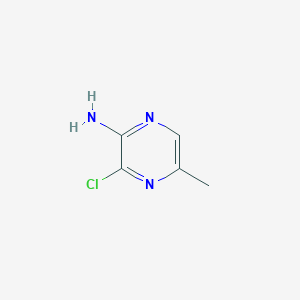
![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)
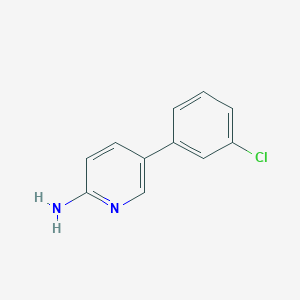
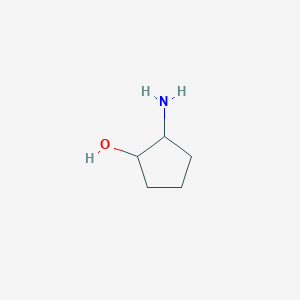
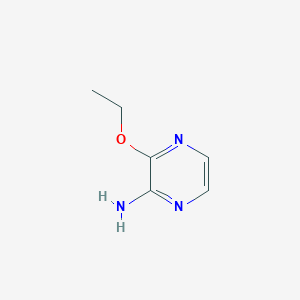
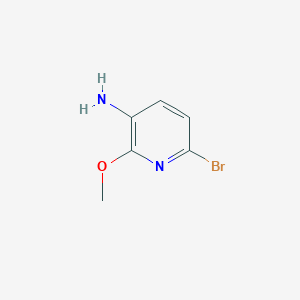
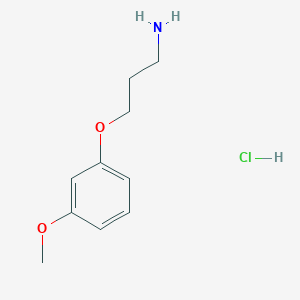
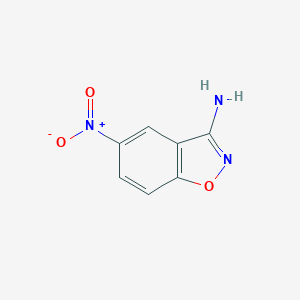
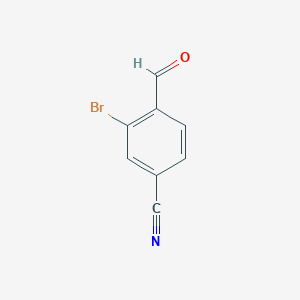
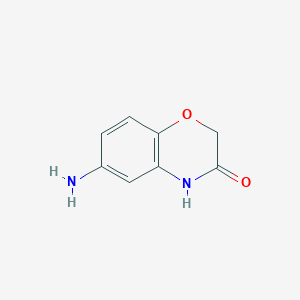
![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)
